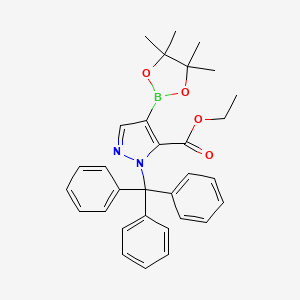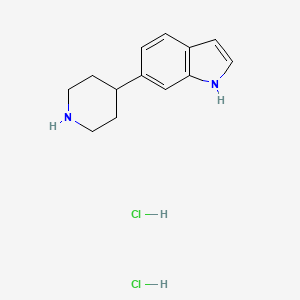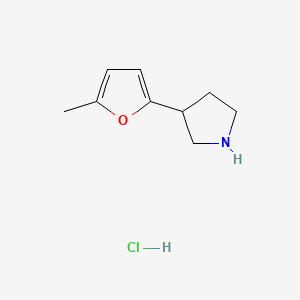![molecular formula C8H4ClF3N2 B13661420 3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13661420.png)
3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure. This compound is notable for its incorporation of both chlorine and trifluoromethyl groups, which contribute to its unique chemical properties. The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a chlorinated and trifluoromethylated reagent under acidic or basic conditions. The reaction may be catalyzed by transition metals or proceed via metal-free pathways, depending on the desired yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and minimal by-products, often involving controlled temperature and pressure settings.
化学反応の分析
Types of Reactions: 3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions to form N-oxides or reduction reactions to modify the imidazo[1,2-a]pyridine ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts with ligands like triphenylphosphine in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine ring.
Coupling Products: Biaryl or alkyl-aryl derivatives.
科学的研究の応用
3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine has a broad range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and functional materials.
作用機序
The mechanism of action of 3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by occupying the active site or modulate receptor activity by binding to allosteric sites. The exact pathways depend on the specific biological context and the target molecule.
類似化合物との比較
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Comparison: 3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in drug discovery and development. Compared to similar compounds, it often exhibits enhanced biological activity and selectivity, making it a preferred choice in various applications.
特性
分子式 |
C8H4ClF3N2 |
|---|---|
分子量 |
220.58 g/mol |
IUPAC名 |
3-chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-4-13-7-3-1-2-5(14(6)7)8(10,11)12/h1-4H |
InChIキー |
HWCPZQPQFAWZIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(N2C(=C1)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


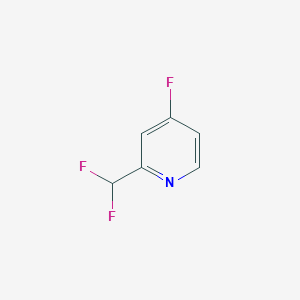
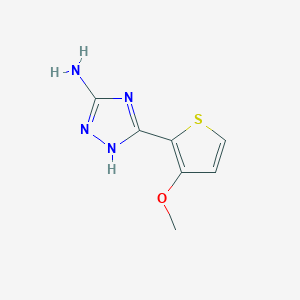
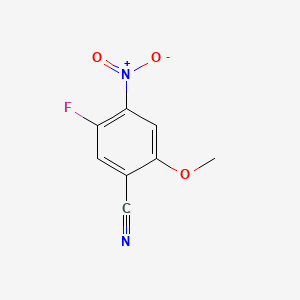
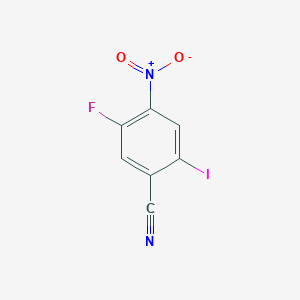

![3-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one](/img/structure/B13661381.png)
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13661382.png)



